(6-Chloro-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone
CAS No.:
Cat. No.: VC20541687
Molecular Formula: C12H13ClFNO2
Molecular Weight: 257.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClFNO2 |
|---|---|
| Molecular Weight | 257.69 g/mol |
| IUPAC Name | (6-chloro-2-fluoro-3-methoxyphenyl)-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C12H13ClFNO2/c1-17-9-5-4-8(13)10(11(9)14)12(16)15-6-2-3-7-15/h4-5H,2-3,6-7H2,1H3 |
| Standard InChI Key | RMVGVUVFRYMJQP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C=C1)Cl)C(=O)N2CCCC2)F |
Introduction
(6-Chloro-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. Its structure combines a substituted aromatic ring and a pyrrolidine moiety, which are often associated with bioactive properties. This article provides an in-depth review of its chemical structure, synthesis, properties, and potential applications.
Synthesis
The synthesis of this compound typically involves:
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Aromatic Substitution Reactions: Introduction of chloro, fluoro, and methoxy groups onto the benzene ring.
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Formation of the Ketone Linkage: Coupling the substituted aromatic ring with a pyrrolidine moiety via carbonylation processes.
A general reaction scheme:
Potential Applications
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Pharmacological Activity:
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The combination of halogens (chlorine and fluorine) and the pyrrolidinyl ketone moiety suggests potential activity as an enzyme inhibitor or receptor modulator.
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Similar compounds have been explored for anti-inflammatory, antimicrobial, and anticancer properties.
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Medicinal Chemistry:
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The methoxy group enhances lipophilicity, aiding in membrane permeability.
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The ketone group provides a reactive site for derivatization to improve pharmacokinetics.
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Biological Testing:
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Preliminary studies on analogous compounds indicate promising cytotoxicity against cancer cell lines and inhibitory effects on microbial growth.
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Research Findings
Studies on related compounds provide insights into possible activities:
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Halogenated aromatic compounds often show increased binding affinity to biological targets due to halogen bonding interactions .
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Pyrrolidine derivatives are known for their role in modulating neurotransmitter systems, suggesting potential CNS activity .
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Methoxy-substituted aromatics exhibit enhanced antioxidant properties, which may contribute to anti-inflammatory effects .
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